N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide
Overview
Description
N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-ethoxyphenyl)-2-phenylcyclopropanecarboxamide is 281.141578849 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Profiles and Biological Matrices Analysis : This compound, along with others, was characterized using various analytical techniques including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods were applied to identify and analyze psychoactive substances in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Synthesis and Characterization of Derivatives : Research focused on synthesizing and characterizing derivatives of N-(2-ethoxyphenyl)-2-phenylcyclopropanecarboxamide, including their structural analysis through techniques like IR and NMR spectroscopy and X-ray diffraction studies. This is essential for understanding the compound's chemical properties and potential applications (Özer et al., 2009).
Development of Radioligands for PET Imaging : The compound has been used in the development of radioligands for positron emission tomography (PET) imaging. This is particularly significant for studying serotonin receptors in the brain, which can have applications in neuroscience and pharmacology (Choi et al., 2015).
Pharmacological Profile Studies : There's research on the pharmacological profile of similar compounds, which helps in understanding their potential as therapeutic agents or tools in medical research (Forster et al., 1995).
Quantitative Analysis in PET Studies : The compound has been used in quantitative analysis in PET studies, which is crucial for accurate imaging and diagnosis in medical fields (Gunn et al., 2000).
Synthesis and Larvicidal Properties : Research has been conducted on synthesizing cyclopropylcarboxamides related to this compound and studying their larvicidal properties, indicating potential applications in pest control (Taylor et al., 1998).
Synthesis of Lignan Conjugates and Antimicrobial Studies : The compound has been synthesized for potential applications in antimicrobial and antioxidant studies, indicating its relevance in the development of new therapeutic agents (Raghavendra et al., 2016).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-11-7-6-10-16(17)19-18(20)15-12-14(15)13-8-4-3-5-9-13/h3-11,14-15H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZYGSHJXLCRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.